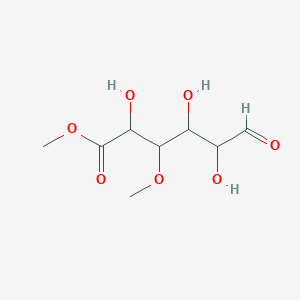

Methyl4-O-Methyl-D-glucuronate

Description

Contextual Significance in Glycoscience and Biopolymer Research

The fundamental importance of Methyl 4-O-methyl-D-glucuronate stems from its direct structural relationship to 4-O-methyl-D-glucuronic acid. This acidic sugar is a characteristic component of glucuronoxylans, which are major hemicelluloses in the secondary cell walls of hardwoods. These biopolymers are the second most abundant natural polymers on Earth, making their structural elucidation and utilization a major focus of research.

In this context, 4-O-methyl-D-glucuronic acid residues appear as side chains attached to the main xylan (B1165943) backbone. The presence and distribution of these side chains significantly influence the physical and chemical properties of the hemicellulose, including its solubility, conformation, and susceptibility to enzymatic degradation. Consequently, understanding the role of this specific uronic acid is crucial for developing efficient biorefinery processes for the conversion of lignocellulosic biomass into biofuels, biochemicals, and other value-added products.

Overview of Scholarly Research Trajectories and Key Areas of Investigation

Academic research on Methyl 4-O-methyl-D-glucuronate primarily revolves around its chemical synthesis and its application as a synthetic intermediate. The compound itself is not typically isolated in large quantities from natural sources; instead, its synthesis provides a pure standard for analytical purposes and a versatile building block for the construction of more complex carbohydrate structures.

A pivotal area of investigation has been the multi-step synthesis of Methyl 4-O-methyl-D-glucuronate and its derivatives. A notable synthetic pathway, detailed in a 1974 study published in Carbohydrate Research, commences with 1,6:3,4-dianhydro-2-O-tosyl-β-D-galactopyranose. This is converted through a series of intermediates, including 1,6:2,3-dianhydro-4-O-methyl-β-D-mannopyranose and 4-O-methyl-D-glucose, to ultimately yield the triacetate of Methyl 4-O-methyl-D-glucuronate.

The primary research application for these synthesized compounds is in glycosylation reactions. For instance, the 1,2-(methyl orthoacetate) of methyl 3-O-acetyl-4-O-methyl-D-glucuronate has been utilized as a glycosyl donor. researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net This allows for the controlled formation of glycosidic bonds, enabling the synthesis of specific oligosaccharides that contain the 4-O-methyl-D-glucuronic acid moiety. These synthetic oligosaccharides are invaluable tools for:

Studying enzyme specificity: They can be used as substrates to characterize the activity of various glycoside hydrolases, enzymes that break down complex carbohydrates. This is essential for understanding the enzymatic degradation of hemicellulose.

Investigating carbohydrate-protein interactions: By incorporating these specific sugar units into larger structures, researchers can probe the binding preferences of carbohydrate-binding modules (CBMs) and other proteins that recognize specific features of hemicellulose.

Developing analytical standards: Pure, synthetically derived Methyl 4-O-methyl-D-glucuronate and its derivatives serve as authentic standards for chromatographic and spectroscopic methods used to analyze the composition of complex mixtures of carbohydrates derived from biomass.

Below is an interactive data table summarizing the key compounds involved in a representative synthesis of Methyl 4-O-methyl-D-glucuronate derivatives.

| Compound Name | Role in Synthesis |

| 1,6:3,4-Dianhydro-2-O-tosyl-β-D-galactopyranose | Starting Material |

| 1,6:2,3-Dianhydro-4-O-methyl-β-D-mannopyranose | Intermediate |

| 4-O-Methyl-D-glucose | Intermediate |

| Methyl 4-O-methyl-D-glucuronate triacetate | Synthesized Derivative |

| Methyl 3-O-acetyl-4-O-methyl-D-glucuronate | Intermediate for Orthoester Formation |

| 1,2-(Methyl orthoacetate) of methyl 3-O-acetyl-4-O-methyl-D-glucuronate | Glycosyl Donor for Glycosylation Reactions |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2,4,5-trihydroxy-3-methoxy-6-oxohexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O7/c1-14-7(5(11)4(10)3-9)6(12)8(13)15-2/h3-7,10-12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVGDKKXNJBVMHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(C(C=O)O)O)C(C(=O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence and Biosynthesis in Biological Systems

Presence in Plant Cell Wall Polysaccharides

4-O-methyl-D-glucuronic acid is a characteristic component of glucuronoxylans, a major type of hemicellulose found in the cell walls of terrestrial plants. scbt.com Glucuronoxylans consist of a linear backbone of β-(1→4)-linked D-xylopyranose (Xyl) residues. wikipedia.orgdiva-portal.org This backbone is frequently substituted with side chains, including α-(1→2)-linked 4-O-methyl-D-glucuronic acid residues. wikipedia.orgdiva-portal.org

Glucuronoxylans in Woody Plant Species

In the secondary cell walls of hardwood (angiosperm) species, 4-O-methyl-D-glucurono-D-xylan (MGX) is the predominant hemicellulose, comprising 15-30% of the wood's dry weight. wikipedia.orgdiva-portal.orgjst.go.jp The xylan (B1165943) backbone in these species is substituted with 4-O-methyl-α-D-glucuronic acid (MeGlcA) residues attached at the O-2 position of the xylose units. wikipedia.orgdiva-portal.org The ratio of xylose to MeGlcA units in hardwoods typically ranges from 4:1 to 16:1. diva-portal.org In species like poplar, the substitution on the glucuronoxylan (GX) backbone is predominantly composed of 4-O-MeGlcA. frontiersin.org Hardwood glucuronoxylans are also characterized by a high degree of acetylation at the C-2 and/or C-3 positions of the xylose residues, which contributes to their partial water solubility. wikipedia.org In birch, it has been noted that approximately 40% of the uronic acid groups are esterified. psu.edu

Softwood (gymnosperm) xylans, known as arabino-4-O-methylglucuronoxylans, also feature a xylan backbone but have a higher content of 4-O-methyl-α-D-glucopyranosyl units compared to hardwoods. researchgate.net

Glucuronoxylans in Herbaceous Plant Species (e.g., Arabidopsis thaliana, Bamboo, Wheat Straw, Cotton, Campomanesia xanthocarpa, Opuntia ficus-indica)

4-O-methyl-D-glucuronic acid is a confirmed component in the glucuronoxylans of various herbaceous plants.

Arabidopsis thaliana : As a model eudicot, the glucuronoxylan (GX) in the secondary cell walls of Arabidopsis has a xylan backbone where approximately one in every eight xylose residues is substituted at the O-2 position. nih.govucr.edu These substitutions are either glucuronic acid (GlcA) or 4-O-methyl-α-D-glucuronic acid (MeGlcA), with a GlcA to MeGlcA ratio of about 1:3. nih.govucr.edu In some cases, about 60% of the GlcA side chains are methylated. oup.com

Bamboo : Lignin-carbohydrate complexes (LCCs) isolated from bamboo culms contain a carbohydrate portion composed of a β-(1→4)-linked D-xylopyranose backbone. tandfonline.com This backbone is substituted with 4-O-methyl-D-glucuronic acid. tandfonline.comncsu.edu Analysis of bamboo LCCs confirmed the presence of 4-O-methyl-α-D-glucuronic acid attached to the xylan side chains. ncsu.edu

Wheat Straw : The non-starch polysaccharides in wheat include xylans which can be substituted with glucuronic acid residues. researchgate.net

Cotton : While glucose is the major monosaccharide in cotton fibers, xylose is also present. portlandpress.com Notably, in the Gossypium arboreum species, 4-O-methyl-D-glucuronic acid and its related dimer have been putatively identified, suggesting a higher content of glucuronoarabinoxylan compared to other cotton species. portlandpress.com Glucuronoxylan from cotton seeds contains glucuronic acid side chains that can serve as a substrate for specific enzymes after purification. nih.gov

Campomanesia xanthocarpa : Research on polysaccharides from this plant species has been conducted, contributing to the broader understanding of plant carbohydrate structures.

Opuntia ficus-indica : The mucilage from this cactus is known to contain complex polysaccharides, although the specific presence of 4-O-methyl-D-glucuronic acid is part of ongoing structural investigations in related species.

Association within Lignin-Carbohydrate Complexes

In plant cell walls, hemicelluloses like glucuronoxylan are covalently linked to lignin (B12514952), forming lignin-carbohydrate complexes (LCCs). One of the principal types of these linkages is an ester bond. psu.edu This ester linkage occurs between the carboxyl group of the 4-O-methyl-D-glucuronic acid side chains of xylan and the hydroxyl groups (specifically the α or γ positions) of the phenylpropane units within the lignin polymer. psu.edunih.gov Studies on beech wood indicate that about one-third of the glucuronic acid residues in LCCs are involved in such ester linkages. psu.edu The formation of these ester bonds with lignin can influence the chemical properties and accessibility of the 4-O-methyl-D-glucuronic acid moieties in the cell wall. researchgate.net

Detection in Microbial Exopolysaccharides

4-O-methyl-D-glucuronic acid is not exclusive to plants and has been identified as a component of acidic extracellular polymeric substances (EPS) produced by several bacterial species. These polysaccharides play various roles for the microorganisms, including adhesion and protection.

Identification in Extracellular Polymeric Substances from Specific Bacterial Strains (e.g., Rhizobium japonicum, Bradyrhizobium japonicum, Alteromonas macleodii)

Rhizobium japonicum : Certain strains of Rhizobium japonicum synthesize an acidic EPS containing rhamnose and 4-O-methylglucuronic acid. dntb.gov.ua

Bradyrhizobium japonicum : The composition of EPS is a distinguishing feature among Bradyrhizobium strains. researchgate.net Some strains, now classified as Bradyrhizobium elkanii, produce an EPS composed of a repeating tetrasaccharide unit that contains L-rhamnose and 4-O-methyl-D-glucuronic acid in a 3:1 molar ratio. frontiersin.orgsemanticscholar.org In contrast, other B. japonicum strains produce an EPS with a different composition, typically containing mannose, galacturonic acid, glucose, and galactose. dntb.gov.uaplos.org However, a low-molecular-weight form of EPS has been identified in B. japonicum USDA 110 that is composed of the same pentasaccharide repeating unit as the high-molecular-weight form. nih.gov

Alteromonas macleodii : A subspecies isolated from a deep-sea hydrothermal vent, Alteromonas macleodii subsp. fijiensis, produces a high-molecular-weight polysaccharide that contains glucose, mannose, galactose, galacturonic acid, and glucuronic acid. nih.govasm.org While this specific report does not mention methylation, other strains of Alteromonas are known to produce complex EPS with various uronic acids and substituents, indicating the diversity of these polymers. nih.govmdpi.comifremer.fr

Enzymatic Biosynthesis Pathways of 4-O-Methyl-D-Glucuronic Acid Residues

The 4-O-methylation of glucuronic acid residues on glucuronoxylan is a post-synthetic modification that occurs within the Golgi apparatus of plant cells. nih.govresearchgate.netnih.gov The process is catalyzed by specific enzymes known as glucuronoxylan 4-O-methyltransferases (EC 2.1.1.112). wikipedia.orgexpasy.orggenome.jp

The biosynthesis pathway involves the following key steps:

A glucuronic acid (GlcA) residue is first attached to the O-2 position of a xylose unit in the growing xylan backbone.

A glucuronoxylan methyltransferase (GXMT) then catalyzes the transfer of a methyl group from the donor molecule, S-adenosyl-L-methionine (SAM). nih.govnih.govwikipedia.org

This methyl group is specifically transferred to the 4-hydroxyl (O-4) position of the α-D-glucuronic acid residue. nih.govnih.gov

The reaction yields a 4-O-methyl-D-glucuronic acid residue on the xylan chain and S-adenosyl-L-homocysteine as a byproduct. wikipedia.org

In Arabidopsis thaliana, proteins from the DUF579 (Domain of Unknown Function 579) family have been identified and characterized as these crucial glucuronoxylan methyltransferases (GXMTs). nih.govnih.govwustl.edu Studies have shown that these enzymes are located in the Golgi and their activity can be cation-dependent, with some requiring Co²+ for optimal function in vitro. nih.govresearchgate.netnih.gov Knockout mutations in the genes encoding these enzymes, such as GXMT1, result in a significant reduction (up to 75%) in the 4-O-methylation of glucuronoxylan in the plant's cell walls. nih.govnih.govwustl.edu

Characterization of Glucuronoxylan Methyltransferases (GXMTs) in Plant Systems

Glucuronoxylan methyltransferases (GXMTs) are a family of enzymes responsible for the 4-O-methylation of glucuronic acid (GlcA) residues on the xylan backbone in plants. nih.govucr.edu These enzymes have been identified and characterized in several plant species, including the model organism Arabidopsis thaliana and trees like Populus (poplar). plos.orgnih.gov

Biochemical studies have shown that GXMTs belong to a protein family previously classified as Domain of Unknown Function 579 (DUF579). nih.govucr.edu Research on Arabidopsis identified AtGXMT1 as a key enzyme that specifically transfers a methyl group from S-adenosyl-L-methionine to the O-4 position of α-D-glucopyranosyluronic acid residues linked to the O-2 position of the xylan backbone. nih.gov In Arabidopsis, three proteins—GXM1, GXM2, and GXM3—have been identified as methyltransferases that catalyze this reaction. nih.gov Similarly, four wood-associated GXMs (PtrGXM1, PtrGXM2, PtrGXM3, and PtrGXM4) have been characterized in Populus trichocarpa. plos.org

The expression of these genes is typically high in tissues undergoing secondary cell wall formation, such as the stems of Arabidopsis and the wood-forming cells of Populus. plos.orgnih.gov Kinetic analyses of recombinant PtrGXMs have revealed differential affinities for their acceptor substrates, suggesting specialized roles or regulation of these enzymes in wood formation. plos.orgresearchgate.net For instance, PtrGXM3 and PtrGXM4 exhibit significantly higher Km values for the GlcA-substituted xylooligomer acceptor compared to PtrGXM1 and PtrGXM2, indicating lower substrate affinity. plos.org

| Enzyme | Organism | Protein Family | Function | Key Findings |

|---|---|---|---|---|

| AtGXMT1 (GXM3) | Arabidopsis thaliana | DUF579 | Catalyzes 4-O-methylation of GlcA on xylan. nih.gov | Responsible for approximately 75% of GlcA methylation in stems. nih.gov |

| GXM1, GXM2 | Arabidopsis thaliana | DUF579 | Catalyze 4-O-methylation of GlcA on xylan. nih.gov | Work in concert with GXM3 for overall methylation. nih.gov |

| PtrGXM1, PtrGXM2, PtrGXM3, PtrGXM4 | Populus trichocarpa | DUF579 | Mediate GlcA methylation in xylan during wood formation. plos.org | Exhibit differential kinetic properties. plos.orgresearchgate.net |

Cofactor Requirements and Cellular Localization of Biosynthetic Enzymes

The biosynthesis of methylated glucuronoxylan is a spatially and biochemically regulated process occurring within specific cellular compartments and requiring essential cofactors.

Cellular Localization: Genetic and biochemical evidence confirms that glucuronoxylan methyltransferases are localized in the Golgi apparatus. nih.govucr.edunih.gov This is consistent with the Golgi being the primary site for the biosynthesis of most cell wall polysaccharides, including the xylan backbone. ucr.edunih.gov Studies using fluorescent protein tagging of GXMTs in plant cells have shown that these enzymes co-localize with known Golgi markers, confirming their residence in this organelle. ucr.edu

Cofactor Requirements: The methylation reaction catalyzed by GXMTs depends on a specific methyl donor and, in some cases, a metal cofactor for optimal activity.

Methyl Donor: The universal methyl donor for this reaction is S-adenosyl-L-methionine (SAM) . nih.govplos.orgucr.edu GXMTs transfer the methyl group from SAM to the glucuronic acid residues on the xylan polymer. nih.govnih.gov

Metal Cofactor: In vitro characterization of the recombinant Arabidopsis enzyme, AtGXMT1, has shown that it requires the divalent cation Cobalt (Co²⁺) for optimal catalytic activity. nih.govucr.eduresearchgate.net

Microsomes isolated from developing Populus stems have also demonstrated methyltransferase activity, transferring a radiolabeled methyl group from SAM to a GlcA-substituted xylooligosaccharide acceptor, which is a hallmark of GXMT function. plos.orgresearchgate.net

| Aspect | Details | Supporting Evidence |

|---|---|---|

| Cellular Localization | Golgi Apparatus | Co-localization with Golgi markers (e.g., GmMan1-CFP). ucr.edu |

| Cofactor Requirements | Methyl Donor: S-adenosyl-L-methionine (SAM) | Directly demonstrated in enzyme assays with recombinant proteins. nih.govplos.orgnih.gov |

| Metal Ion: Cobalt (Co²⁺) | Required for optimal in vitro activity of AtGXMT1. nih.govucr.eduresearchgate.net |

Genetic Modulations Affecting Methylation Degree in Polysaccharides

The degree of 4-O-methylation of glucuronic acid on the xylan backbone can be significantly altered through genetic manipulation of the GXMT genes. These modifications have provided crucial insights into the function of these enzymes and their impact on cell wall structure. nih.govnih.gov

In Arabidopsis thaliana, about 60% of the GlcA side chains on xylan are methylated in wild-type plants. nih.govnih.gov However, this proportion is dramatically affected by changes in GXMT gene expression:

Gene Knockout/Mutation: Single mutations in the GXM3/GXMT1 gene can reduce the degree of 4-O-methylation by up to 75%. nih.gov Simultaneous T-DNA knockout mutations of all three key methyltransferase genes (GXM1, GXM2, and GXM3) in Arabidopsis lead to a complete loss of GlcA methylation in the stems. nih.gov Similarly, double mutants such as gxm2/3 show a drastic reduction in methylation, with only about 10% of GlcA residues being methylated. nih.gov

Overexpression: Conversely, overexpressing GXM2 and GXM3 in wild-type Arabidopsis can increase the glucuronoxylan methyltransferase activity by up to five-fold. nih.gov This results in a significant increase in the methylation of GlcA side chains to as high as 90%, compared to the 60% observed in the wild type. nih.gov

In Populus, where nearly all GlcA side chains are methylated, the four identified PtrGXM genes are considered the molecular tools for this extensive methylation. plos.org When these Populus genes are overexpressed in an Arabidopsis gxm1/2/3 triple mutant, they can partially restore the methyltransferase activity and the GlcA methylation, demonstrating their conserved function. plos.org

| Organism | Genetic Modification | Effect on Methylation | Reference |

|---|---|---|---|

| Arabidopsis thaliana | Knockout of GXMT1/GXM3 | ~75% reduction in methylation. | nih.gov |

| Arabidopsis thaliana | Double knockout of gxm2/3 | Methylation reduced to ~10% (from 60% in wild type). | nih.gov |

| Arabidopsis thaliana | Triple knockout of gxm1/2/3 | Complete loss of GlcA methylation. | nih.gov |

| Arabidopsis thaliana | Overexpression of GXM2 and GXM3 | Methylation increased to ~90% (from 60% in wild type). | nih.gov |

| Arabidopsis thaliana (gxm1/2/3 mutant) | Overexpression of Populus PtrGXMs | Partial restoration of methyltransferase activity and methylation. | plos.org |

Structural Elucidation and Conformational Analysis of Methyl 4 O Methyl D Glucuronate and Its Polymeric Forms

Advanced Spectroscopic Techniques for Characterization

The definitive structure of Methyl 4-O-Methyl-D-glucuronate has been established through the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. These methods provide complementary information about the molecule's connectivity and spatial arrangement in solution and solid states, respectively.

NMR spectroscopy is a powerful tool for determining the structure of Methyl 4-O-Methyl-D-glucuronate. One-dimensional (1D) ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.

For the pure α-anomer of Methyl 4-O-Methyl-D-glucuronate, specific chemical shifts and coupling constants have been identified. nih.gov The ¹H-NMR spectrum shows a characteristic signal for the anomeric proton (H-1) at δ 5.25 ppm with a coupling constant (J1,2) of 3.6 Hz. nih.gov This small coupling constant is indicative of an α-configuration at the anomeric center (C-1). nih.gov In the ¹³C-NMR spectrum, the anomeric carbon (C-1) resonates at δ 93.2 ppm, further confirming the α-configuration. nih.gov

Detailed ¹H and ¹³C NMR assignments for Methyl 4-O-methyl-α-D-glucopyranuronate are provided in the table below. nih.gov

Table 1: ¹H and ¹³C NMR Chemical Shifts (ppm) and Coupling Constants (Hz) for Methyl 4-O-methyl-α-D-glucopyranuronate

| Position | ¹H Chemical Shift (δ) | ¹³C Chemical Shift (δ) | ¹H-¹H Coupling Constants (J) |

|---|---|---|---|

| 1 | 5.25 (d) | 93.2 | J₁,₂ = 3.6 |

| 2 | 3.59 (dd) | 71.9 | J₂,₃ = 9.6 |

| 3 | 3.81 (t) | 72.8 | J₃,₄ = 9.6 |

| 4 | 3.35 (t) | 82.2 | J₄,₅ = 9.6 |

| 5 | 4.39 (d) | 70.0 | |

| COOCH₃ | 3.84 (s) | 54.2 | |

| OCH₃ (at C4) | 3.48 (s) | 60.8 | |

| C=O (Ester) | 172.9 |

In the context of its polymeric form, such as in (4-O-methyl-D-glucurono)-D-xylan, two-dimensional (2D) NMR techniques are indispensable for resolving complex, overlapping signals and establishing connectivity. researchgate.netnih.gov

HSQC (Heteronuclear Single Quantum Coherence) spectra correlate directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of signals from the glucuronate unit within the larger polysaccharide structure. For example, a distinct signal corresponding to the methoxy (B1213986) group (GlcA-OMe) of 4-O-methyl-glucuronic acid has been identified in the HSQC spectra of eucalyptus cell walls. biorxiv.org

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings within the same sugar ring, helping to trace the sequence of protons from H-1 to H-5.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This technique is particularly useful for determining glycosidic linkages, for example, by showing a correlation between the anomeric proton (H-1) of the glucuronate residue and the carbon atom of the xylose unit to which it is attached. researchgate.net

TOCSY (Total Correlation Spectroscopy) establishes correlations between all protons within a spin system, effectively identifying all protons belonging to a single sugar residue.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is vital for determining the three-dimensional structure and conformation of the polysaccharide chain.

Through these advanced NMR methods, researchers can confirm that Methyl 4-O-Methyl-D-glucuronate is incorporated as a side chain and can characterize its specific location and the conformation of the surrounding polymer. ucr.edu

X-ray crystallography provides an atomic-resolution, three-dimensional structure of a molecule in its solid, crystalline state. The single-crystal X-ray structure of Methyl 4-O-methyl-α-D-glucopyranuronate has been successfully determined, offering definitive proof of its molecular geometry and stereochemistry. nih.govresearchgate.net

The analysis confirmed the α-configuration at the anomeric carbon, which was previously inferred from NMR data. nih.gov The crystallographic data provide precise measurements of bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation. nih.gov The pyranose ring was found to exist in an almost ideal chair (4C1) conformation. nih.govchalmers.se

Table 2: Key Crystallographic Data for Methyl 4-O-methyl-α-D-glucopyranuronate

| Parameter | Value |

|---|---|

| Empirical Formula | C₈H₁₄O₇ |

| Formula Weight | 222.19 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 10.4000(2) |

| b (Å) | 4.6969(1) |

| c (Å) | 10.6190(2) |

| Unit Cell Volume (ų) | 518.510(18) |

| Calculated Density (g/cm³) | 1.423 |

Data sourced from Hirsch et al. (2005). nih.gov

Analysis of Glycosidic Linkages and Branching Topologies in Polysaccharides Containing Methyl 4-O-Methyl-D-Glucuronate

Methyl 4-O-Methyl-D-glucuronate is a common constituent of hemicelluloses, particularly glucuronoxylans found in the secondary cell walls of hardwoods. ucr.eduresearchgate.netnih.gov Glucuronoxylans consist of a linear backbone of β-(1→4)-linked D-xylopyranose (Xylp) units. diva-portal.orgcdnsciencepub.com The Methyl 4-O-Methyl-D-glucuronate residue is typically not part of the main chain but is attached as a single-unit side chain. cdnsciencepub.com

Structural studies have consistently shown that the 4-O-methyl-α-D-glucopyranosyluronic acid (MeGlcA) unit is attached to the xylan (B1165943) backbone via an α-(1→2) glycosidic linkage. researchgate.netdiva-portal.orgcdnsciencepub.com This means the anomeric carbon (C-1) of the glucuronate residue is bonded to the oxygen atom at the C-2 position of a xylose residue in the main chain. The frequency of this branching can vary, but a common ratio is approximately one MeGlcA side chain for every eight to ten xylose units. biorxiv.orgcdnsciencepub.com

The determination of these linkage patterns relies on several analytical methods:

Methylation Analysis: This classic chemical method involves methylating all free hydroxyl groups in the polysaccharide. The polymer is then hydrolyzed, and the resulting partially methylated monosaccharides are identified, typically by gas chromatography-mass spectrometry (GC-MS). frontiersin.org The positions of the original glycosidic linkages are revealed by the unmethylated hydroxyl groups. For instance, the identification of 2,3-di-O-methyl-D-xylose points to a xylose residue in the backbone linked at positions 1 and 4. cdnsciencepub.com

Enzymatic Digestion: Specific enzymes, known as glycosyl hydrolases, can cleave specific glycosidic bonds. For example, GH30 β-glucuronoxylanases cleave the xylan backbone at a specific distance from the MeGlcA decoration. diva-portal.org Analyzing the resulting oligosaccharide fragments by techniques like mass spectrometry or NMR can reveal the spacing and pattern of the glucuronic acid branches. diva-portal.orgbiorxiv.org

2D NMR Spectroscopy: As mentioned in section 4.1.1, HMBC experiments are particularly powerful for directly observing the through-bond correlation between the anomeric proton of the MeGlcA side chain and the C-2 of the xylose residue in the backbone, providing direct evidence of the α-(1→2) linkage.

Conformational Studies of the Glucopyranuronate Ring

The conformation of the six-membered glucopyranuronate ring is crucial for its interactions with other molecules, including water, other polysaccharides, and enzymes. Both solid-state X-ray diffraction and solution-state NMR studies confirm that the most stable conformation for Methyl 4-O-methyl-α-D-glucopyranuronate is the 4C1 chair form. nih.govchalmers.seresearchgate.net In this conformation, the bulky substituents (hydroxyl groups, methoxy group, and the methyl ester group at C-5) tend to occupy equatorial positions, which minimizes steric hindrance.

The precise shape of the pyranose ring can be described by Cremer-Pople puckering parameters. researchgate.net For Methyl 4-O-methyl-α-D-glucopyranuronate, these have been calculated from X-ray diffraction data as Q = 0.576 Å, Θ = 4.9°, and Φ = 94.4°. nih.gov These values indicate a conformation very close to an ideal 4C1 chair, with only minor distortion. nih.govresearchgate.net Solution NMR parameters are consistent with the solid-state conformation being maintained in solution. researchgate.net

While the 4C1 chair is the lowest energy state for the free monomer, the ring possesses some flexibility. The conformation can be influenced by its environment, such as when it is part of a larger, more constrained polysaccharide chain or when it binds to the active site of an enzyme.

Role in Biopolymer Structure, Assembly, and Function

Integration and Structural Significance in Plant Cell Wall Glucuronoxylans

Methyl 4-O-methyl-D-glucuronate is a key methylated derivative of glucuronic acid that plays a important role in the structure of glucuronoxylans, a major type of hemicellulose in the secondary cell walls of plants. researchgate.netresearchgate.net Glucuronoxylans are composed of a linear backbone of β-(1→4)-linked D-xylopyranose units, which are frequently substituted with various side chains. nih.gov

In the glucuronoxylans of hardwoods and eudicotyledonous plants like Arabidopsis, the 4-O-methyl-α-D-glucopyranosyluronic acid (MeGlcA) residues are specifically attached to the xylan (B1165943) backbone at the O-2 position of the β-D-xylopyranose units. researchgate.netresearchgate.netfrontiersin.orgnih.gov This specific linkage is a defining structural feature of these polysaccharides. mdpi.com For instance, in Arabidopsis, approximately one out of every eight xylose residues is substituted at the O-2 position with an α-D-glucuronic acid (GlcA) residue, which is then typically methylated at the O-4 position to form 4-O-MeGlcA. researchgate.netfrontiersin.orgmdpi.com The ratio of GlcA to 4-O-MeGlcA in Arabidopsis glucuronoxylan is approximately 1:3. frontiersin.orgmdpi.com

Research has identified specific enzymes, known as glucuronoxylan methyltransferases (GXMTs), that catalyze this 4-O-methylation of the glucuronic acid substituents. researchgate.netresearchgate.netnih.gov These enzymes, such as AtGXMT1 in Arabidopsis, transfer a methyl group from S-adenosyl-L-methionine specifically to the O-4 position of the α-D-glucopyranosyluronic acid residues that are already linked to the O-2 position of the xylan backbone. researchgate.netresearchgate.netnih.gov Some studies on heteroxylans, such as the one isolated from Eucalyptus globulus Labill, have also shown a (1→4)-linked β-D-xylopyranosyl backbone with branches at the O-2 position consisting of 4-O-methyl-α-D-glucuronic acid. researchgate.net

The 4-O-methylation of glucuronic acid residues on the glucuronoxylan backbone is not merely a decorative modification; it has significant consequences for the structural features of the polysaccharide and its interactions within the complex environment of the plant cell wall. researchgate.netresearchgate.netfrontiersin.orgnih.gov This methylation is thought to establish key structural features of the secondary cell walls in vascular plants. frontiersin.org

Contributions to Macromolecular Network Formation in Lignocellulosic Biomass

Lignocellulosic biomass is a complex composite material primarily composed of cellulose, hemicellulose (including 4-O-methyl glucuronoxylan), and lignin (B12514952). researchgate.netfrontiersin.org These polymers are intricately linked through covalent and non-covalent bonds to form a robust macromolecular network that provides structural integrity to the plant. researchgate.netfrontiersin.org The 4-O-methyl glucuronoxylan component is integral to this network. researchgate.netfrontiersin.org

Structural Roles in Microbial Exopolysaccharides

Microbial exopolysaccharides (EPS) are a diverse group of high-molecular-weight carbohydrate polymers secreted by various microorganisms into their surrounding environment. mdpi.com These biopolymers can be composed of a single type of monosaccharide (homopolysaccharides) or multiple types (heteropolysaccharides) and can include non-carbohydrate substituents. mdpi.com

Several microbial exopolysaccharides are known to contain uronic acids, such as D-glucuronic acid, as part of their repeating structural units. For example, the exopolysaccharide produced by Sinorhizobium fredii NGR234 is composed of repeating units containing D-glucose, D-galactose, and D-glucuronic acid. nih.gov Similarly, xanthan gum, produced by bacteria of the genus Xanthomonas, has a backbone of glucose with side chains containing glucuronic acid. mdpi.com Gellan gum, produced by Sphingomonas elodea, also incorporates β-D-glucuronic acid in its linear backbone. frontiersin.org

However, while glucuronic acid is a recognized component of some microbial EPS, the presence and specific structural role of its 4-O-methylated form, and by extension Methyl 4-O-methyl-D-glucuronate, are not prominently documented in the existing research literature on microbial exopolysaccharides. The primary focus of structural analysis in many microbial EPS has been on the constituent monosaccharides and other modifications like acetylation and pyruvylation, with less evidence for 4-O-methylation of glucuronic acid residues compared to what is observed in plant-based glucuronoxylans.

Enzymology and Mechanistic Studies of Enzymes Interacting with Methyl 4 O Methyl D Glucuronate Residues

α-Glucuronidases: Substrate Specificity and Hydrolytic Mechanisms

α-Glucuronidases (EC 3.2.1.139) are glycoside hydrolases that catalyze the hydrolysis of the α-1,2-glycosidic bond between D-glucuronic acid or its 4-O-methyl ether form (Methyl 4-O-Methyl-D-glucuronate) and D-xylose units in xylooligosaccharides. dergipark.org.trmegazyme.com These enzymes are classified into different glycoside hydrolase (GH) families based on their amino acid sequences, with GH67 and GH115 being the most prominent. nih.govnih.gov

α-Glucuronidases belonging to the GH67 family exhibit strict substrate specificity. They primarily act on oligosaccharides, cleaving glucuronic acid (GlcA) or 4-O-methyl-D-glucuronic acid (MeGlcA) side chains located at the non-reducing end. nih.gov These enzymes are generally unable to act on polysaccharides. nih.gov For instance, the GH67 α-glucuronidase from Bacillus halodurans C-125 (BhGlcA67) was found to act only on a xylooligosaccharide with a MeGlcA side chain at its non-reducing end and did not show activity on xylans from various sources. nih.gov Similarly, the α-glucuronidase from Pseudomonas cellulosa (GlcA67A) does not hydrolyze 4-O-methyl-d-glucuronoxylan unless it has been pretreated with a xylanase to generate smaller oligosaccharides. asm.org This specificity is attributed to the architecture of the active site, which can only accommodate a xylose moiety where the 4'-hydroxyl group is not linked to another sugar. asm.org

The catalytic mechanism of GH67 enzymes involves a single-displacement, inverting mechanism, which results in the inversion of the anomeric configuration of the released uronic acid. nih.gov

Table 1: Substrate Specificity of a GH67 α-Glucuronidase from Bacillus halodurans C-125 (BhGlcA67)

| Substrate | Activity |

| 4-O-methyl-α-D-glucuronopyranosyl-(1→2)-β-D-xylopyranosyl-(1→4)-β-D-xylopyranosyl-(1→4)-β-D-xylopyranose (MeGlcA³Xyl₃) | Active |

| β-D-xylopyranosyl-(1→4)-[4-O-methyl-α-D-glucuronopyranosyl-(l→2)]-β-D-xylopyranosyl-(1→4)-β-D-xylopyranosyl-(1→4)-β-D-xylopyranose (MeGlcA³Xyl₄) | Inactive |

| α-D-glucuronopyranosyl-(l→2)-β-D-xylopyranosyl-(1→4)-β-D-xylopyranosyl-(1→4)-β-D-xylopyranose (GlcA³Xyl₃) | Inactive |

| Birchwood xylan (B1165943) | Inactive |

| Oat spelts xylan | Inactive |

| Cotton seed xylan | Inactive |

Data sourced from a study on BhGlcA67, which demonstrated its specificity for MeGlcA at the non-reducing end of oligosaccharides. nih.gov

In contrast to their GH67 counterparts, α-glucuronidases of the GH115 family are capable of cleaving 4-O-methyl D-glucuronic acid sidechains from both the terminal and internal regions of xylooligosaccharides and native xylan polysaccharides. cazypedia.orgchalmers.se This broader substrate specificity makes them particularly relevant for the complete degradation of complex xylans. nih.gov For example, a GH115 member from Streptomyces pristinaespiralis can produce both 4-O-methyl-D-glucuronic acid and non-methylated D-glucuronic acid from both xylan and xylo-oligosaccharides. cazypedia.org Similarly, the GH115 enzyme from Bacteroides ovatus (BoAgu115A) is significantly more active on substrates where the xylose decorated with GlcA/MeGlcA is flanked by other xylose residues. nih.gov

The hydrolytic mechanism of GH115 enzymes is also an inverting mechanism, as demonstrated by the release of the β-anomer of 4-O-methyl-D-glucuronic acid as the initial product. cazypedia.org While the general acid catalyst has been identified in some members, the general base has not been definitively determined. iucr.org

The ability of α-glucuronidases, particularly those in the GH67 family, to discriminate for 4-O-methylated glucuronic acid residues is a key aspect of their function. The 4-O-methyl group is considered critical for the activity of many GH67 enzymes. nih.gov Structural studies of GH67 glucuronidases have revealed a conserved environment for recognizing this methyl group, and the amino acids involved in this discrimination are widely conserved within the family's primary sequences. nih.gov

For the GH67 α-glucuronidase from Cellvibrio japonicus, the enzyme exhibits a higher affinity for MeGlcA over GlcA, as indicated by their respective Ki values of 0.54 mM and 3.84 mM. nih.gov This suggests that the enzyme's active site is structured to favorably interact with the 4-O-methyl group. Site-directed mutagenesis studies have further highlighted the importance of specific residues, such as Val-210 in the C. japonicus enzyme, in substrate binding and catalysis. nih.gov

Ester Hydrolases Acting on Glucuronoyl-Lignin Ester Bonds

In the complex architecture of the plant cell wall, xylan polysaccharides can be covalently linked to lignin (B12514952) through ester bonds. Specifically, these linkages occur between the glucuronic acid moieties on xylan and lignin. nih.gov A class of enzymes known as glucuronoyl esterases (GEs), classified under Carbohydrate Esterase family 15 (CE15), are responsible for hydrolyzing these ester bonds. nih.govdntb.gov.ua

Enzymatic Reaction Kinetics and Optimal Activity Conditions

The efficiency of α-glucuronidases is influenced by environmental factors such as pH and temperature, and their kinetic parameters provide insight into their catalytic efficiency.

For GH67 α-glucuronidases, the enzyme from Bacillus halodurans C-125 (BhGlcA67) displays maximum activity at a pH of 5.4 and a temperature of 45°C. nih.gov The α-glucuronidase from Pseudomonas cellulosa has an optimal pH of 6.3. asm.org Another novel GH67 α-glucuronidase isolated from a mixed compost culture showed optimal activity at 45°C and a more basic pH optimum of 7-8. researchgate.netnih.gov

GH115 α-glucuronidases also have varied optimal conditions. The enzyme from Saccharophagus degradans 2-40T (SdeAgu115A) has an optimal pH of 6.5 and is stable for over 3 hours at 23°C, with a half-life of approximately 60 minutes at 40°C. nih.gov An α-glucuronidase from a metagenome (wtsAgu115A) showed a temperature optimum between 20-60°C and a pH optimum of 6. iucr.org The enzyme from Dictyoglomus turgidum is a hyperthermophilic enzyme with an optimal temperature of 85°C and a pH optimum between 7.0 and 8.0. openaccesspub.org

Table 2: Optimal Conditions for Selected α-Glucuronidases

| Enzyme | Family | Source | Optimal pH | Optimal Temperature (°C) |

| BhGlcA67 | GH67 | Bacillus halodurans C-125 | 5.4 | 45 |

| GlcA67A | GH67 | Pseudomonas cellulosa | 6.3 | N/A |

| DEG75-AG | GH67 | Mixed compost culture | 7.0-8.0 | 45 |

| SdeAgu115A | GH115 | Saccharophagus degradans 2-40T | 6.5 | ~40 |

| wtsAgu115A | GH115 | Metagenome | 6.0 | 20-60 |

| DtuAgu | GH115 | Dictyoglomus turgidum | 7.0-8.0 | 85 |

Kinetic studies provide further details on enzyme performance. For instance, the GH67 α-glucuronidase from Paenibacillus curdlanolyticus B-6 showed different Vmax and kcat values when acting on hexenuronosyl xylotriose compared to substrates with MeGlcA, indicating that the structure of the uronic acid side group affects hydrolytic activity. nih.gov

Advanced Analytical Methodologies for Detection and Quantitation in Complex Biological Samples

Chromatographic Techniques for Separation and Quantitation

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful tool for the high-throughput analysis of monosaccharides derived from plant cell walls, including 4-O-methyl-D-glucuronic acid. researchgate.net This technique utilizes sub-2-µm particle columns, which allows for higher resolution, increased sensitivity, and significantly faster analysis times compared to traditional High-Performance Liquid Chromatography (HPLC).

For the analysis of 4-O-methyl-D-glucuronic acid, a pre-column derivatization step, such as labeling with p-aminobenzoic ethyl ester (ABEE), is typically required to enhance detection. researchgate.net A developed UPLC-ABEE method demonstrated the capability to completely separate a mixture of ten common plant cell wall monosaccharides, including 4-O-methyl-D-glucuronic acid, in under seven minutes. researchgate.net This rapid separation is a significant improvement over other methods. The method exhibits excellent performance characteristics, as detailed in the table below. researchgate.net

Table 1: Performance Characteristics of UPLC Method for 4-O-Methyl-D-glucuronic acid Analysis

| Parameter | Value | Reference |

|---|---|---|

| Analysis Time | < 7 minutes | researchgate.net |

| Linearity Range | 0.02–2000 mg l⁻¹ | researchgate.net |

| RSD of Retention Time | < 1% | researchgate.net |

This high-throughput capability makes UPLC particularly suitable for large-scale studies, such as screening mutant plant libraries or analyzing biomass for biofuel production. researchgate.net

High-Performance Anion Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

High-Performance Anion Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and specific method for the direct analysis of underivatized carbohydrates, including uronic acids like 4-O-methyl-D-glucuronic acid. dntb.gov.uanih.govnih.gov This technique leverages the weakly acidic nature of carbohydrates, which are retained and separated on a strong anion-exchange column at high pH. Pulsed amperometric detection provides direct, sensitive, and selective quantification without the need for derivatization.

While isocratic elution profiles have been used, achieving sufficient separation of all hardwood-related xylan (B1165943) components, particularly 4-O-methyl-D-glucuronic acid, can be challenging. lu.seresearchgate.net To overcome this, improved methods utilizing gradient elution profiles have been developed. These optimized protocols allow for the effective separation of hydrolyzed hardwood compounds, including both D-glucuronic acid and 4-O-methyl-D-glucuronic acid, within a single analytical run. dntb.gov.uanih.gov

A study presenting a modified HPAEC-PAD protocol with a sodium acetate (B1210297) gradient demonstrated excellent reproducibility and linearity for the quantification of 4-O-methyl-D-glucuronic acid. nih.gov

Table 2: Validation Parameters for an Optimized HPAEC-PAD Method

| Parameter | Result | Reference |

|---|---|---|

| Linearity (R²) | 0.9997 | nih.gov |

| Concentration Range | 0.1–240.2 µM | nih.gov |

The high reproducibility and wide linear range make HPAEC-PAD an excellent method for the precise quantification of 4-O-methyl-D-glucuronic acid released from polymeric and oligomeric xylan substrates. dntb.gov.uanih.govnih.gov

Gas Chromatography (GC) (after derivatization)

Gas Chromatography (GC) is a classic and robust technique for the analysis of monosaccharides. However, due to the low volatility of sugars like 4-O-methyl-D-glucuronic acid, a derivatization step is mandatory to convert them into volatile and thermally stable compounds suitable for GC analysis. nih.govweber.hu Common derivatization procedures include acid methanolysis followed by silylation to produce trimethylsilyl (B98337) (TMS) derivatives. nih.govresearchgate.net

This method involves hydrolyzing the polysaccharide, converting the resulting monosaccharides into their methyl glycosides, and then replacing the active hydrogens on the hydroxyl groups with a silyl (B83357) group, such as TMS. nih.govgcms.cz The resulting derivatives are more volatile and less polar, leading to good chromatographic separation and peak shape. gcms.cz

A significant challenge in the GC-based quantification of 4-O-methyl-D-glucuronic acid is the selection of an appropriate calibration standard. nih.gov Studies have shown that using commercial D-glucuronic acid as a standard can lead to inaccuracies. During acid methanolysis, the D-glucuronic acid standard can partially form lactones, resulting in multiple peaks in the chromatogram. nih.gov If all these derivative peaks are included in the calibration curve, the content of 4-O-methyl-D-glucuronic acid can be underestimated by as much as 30%. nih.gov Accurate quantification is best achieved by using a purified 4-O-methyl-D-glucuronic acid standard or by carefully selecting only the relevant peaks from the derivatized D-glucuronic acid standard for the calibration curve. nih.gov

Applications of Hyphenated Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry (MS), are indispensable for the unambiguous identification and quantification of Methyl 4-O-Methyl-D-glucuronate in complex samples.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the high-resolution separation of GC with the mass-selective detection of MS. researchtrend.net After derivatization, the analyte is separated on the GC column and then introduced into the mass spectrometer, which provides detailed structural information based on the mass-to-charge ratio of the fragmented molecule. This allows for confident identification of 4-O-methyl-D-glucuronic acid derivatives, even in the presence of co-eluting impurities. researchtrend.net

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly utilizing electrospray ionization (ESI), is another powerful tool. nih.gov LC-MS allows for the analysis of the compound in its liquid phase, often with minimal derivatization. This technique has been successfully used to monitor the enzymatic transfer of methyl groups to glucuronic acid residues in xylan, confirming the formation of 4-O-methyl-D-glucuronic acid. nih.gov The high selectivity and sensitivity of modern triple quadrupole LC-MS/MS systems enable direct measurement of glucuronides in biological matrices, offering significant advantages in terms of simpler sample preparation and improved accuracy. scispace.com

Method Validation and Standardization for Accurate Quantification in Plant Material

The development of robust analytical methods for quantifying 4-O-methyl-D-glucuronic acid in plant material requires rigorous validation to ensure the data is accurate, reliable, and reproducible. Method validation encompasses several key parameters, guided by international standards. mdpi.com

Key Validation Parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This is confirmed by achieving good separation of the analyte peak from other matrix components in the chromatogram. mdpi.com

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is generated over a specified range, and the coefficient of determination (R²) is calculated, with values close to 1.000 indicating excellent linearity. nih.govmdpi.com

Accuracy: The closeness of the test results to the true value. It is often determined through recovery studies by spiking a blank matrix with a known amount of the analyte. Recovery rates are typically expected to be within a range of 80-120%. mdpi.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is usually expressed as the relative standard deviation (RSD) for a series of measurements and is assessed at different levels (e.g., intra-day and inter-day precision). mdpi.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. These are typically calculated based on the standard deviation of the response and the slope of the calibration curve. nih.govmdpi.com

A critical aspect of standardization for 4-O-methyl-D-glucuronic acid is the use of a proper reference standard. As demonstrated in GC-based methods, using D-glucuronic acid as a surrogate standard can lead to a significant underestimation of the actual content. nih.gov Therefore, the purification and use of an authentic 4-O-methyl-D-glucuronic acid standard, quantified by an absolute method like Nuclear Magnetic Resonance (NMR) spectroscopy, is crucial for achieving accurate results in plant materials. nih.govresearchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Methyl 4-O-Methyl-D-glucuronate |

| 4-O-methyl-D-glucuronic acid |

| D-glucuronic acid |

| p-aminobenzoic ethyl ester |

| D-galacturonic acid |

| 2-O-methyl-fucose |

| 2-O-methyl xylose |

Applications in Biomass Valorization and Materials Science Research Non Clinical

Significance in Biofuel Production and Biorefinery Processes

The efficient conversion of lignocellulosic biomass into biofuels and other valuable chemicals is a cornerstone of the bio-based economy. The inherent resistance of plant biomass to degradation, known as recalcitrance, presents a major challenge. cam.ac.ukoup.com Methyl 4-O-methyl-D-glucuronate is a key structural feature of glucuronoxylans, a major component of hemicellulose, and its presence and modification have a profound impact on biomass recalcitrance. nih.govucr.edu

Glucuronoxylan, a type of hemicellulose, is cross-linked with lignin (B12514952) and interacts with cellulose, contributing significantly to the structural integrity and recalcitrance of the plant cell wall. researchgate.netunesp.br The 4-O-methyl-D-glucuronic acid side chains of glucuronoxylan are key targets for modification to reduce this recalcitrance.

Research has demonstrated that reducing the degree of 4-O-methylation of glucuronic acid in glucuronoxylan can lead to an increase in the release of this hemicellulose during hydrothermal pretreatment. nih.govpnas.org In studies involving Arabidopsis mutants lacking the glucuronoxylan methyltransferase (GXMT1), a 75% reduction in the 4-O-methylation of glucuronic acid was observed. nih.govresearchgate.net This modification resulted in altered lignin composition and enhanced release of glucuronoxylan. nih.gov

Further studies have shown that the complete removal of glucuronic acid substitutions from xylan (B1165943) can dramatically increase the yield of fermentable sugars. In Arabidopsis mutants, the removal of these side chains led to a 30% increase in glucose release and a more than 700% increase in xylose release during saccharification. cam.ac.uk Consequently, the ethanol (B145695) yields from this modified biomass were doubled compared to the wild-type. cam.ac.uk These findings highlight that modifying the structure of glucuronoxylan, specifically the 4-O-methyl-D-glucuronic acid side chains, is a promising strategy for enhancing biofuel production.

Table 1: Impact of Glucuronoxylan Modification on Sugar Release and Ethanol Yield

| Biomass Modification | Observed Effect on Sugar Release | Impact on Ethanol Yield | Reference |

|---|---|---|---|

| Removal of glucuronosyl substitutions in Arabidopsis | 30% increase in glucose release; >700% increase in xylose release | Doubled compared to non-mutant material | cam.ac.uk |

| Reduced 4-O-methylation of glucuronic acid in Arabidopsis (gxmt1 mutant) | Increased glucuronoxylan release during hydrothermal treatment | Not explicitly quantified, but implied improvement in biomass processability | nih.gov |

Beyond biofuels, the components of lignocellulosic biomass can be converted into a range of value-added chemicals. The 4-O-methyl-D-glucuronic acid residues within hemicellulose represent an underutilized resource for the production of specialty chemicals. researchgate.netresearchgate.net

An innovative two-enzyme pathway has been developed for the production of 4-O-methyl-D-glucaric acid from hardwood xylan. researchgate.net This process utilizes:

A GH115 α-glucuronidase (AxyAgu115A) from Amphibacillus xylanus to release the 4-O-methyl-D-glucuronic acid from the glucuronoxylan backbone.

An AA7 gluco-oligosaccharide oxidase (GOOX) from Sarocladium strictum to oxidize the released 4-O-methyl-D-glucuronic acid into 4-O-methyl-D-glucaric acid.

This enzymatic cascade was shown to be effective, with the GOOX variant, GOOX-Y300A, achieving a 62% conversion yield of 4-O-methyl-D-glucuronic acid to its corresponding dicarboxylic acid. researchgate.net This cell-free enzymatic approach provides a novel strategy for the valorization of hemicellulose streams in biorefineries. researchgate.net

Utilization as Model Substrates in Enzymatic Hydrolysis Studies for Enhanced Bioconversion

A deeper understanding of the enzymatic breakdown of the complex lignin-carbohydrate network is crucial for improving bioconversion efficiency. chalmers.se To this end, synthetic model substrates that mimic the specific linkages found in lignocellulosic biomass are invaluable tools for studying enzyme activity and specificity.

Methyl 4-O-methyl-α-D-glucuronide has been identified as a potential model substrate for investigating the enzymatic cleavage of the bonds within the lignin-carbohydrate complex. chalmers.se The synthesis of such compounds allows researchers to probe the mechanisms of specific enzymes, such as α-glucuronidases, which are responsible for cleaving the α-1,2-glycosidic bond between 4-O-methyl-D-glucuronic acid and the xylan backbone. nih.gov By using well-defined substrates like Methyl 4-O-methyl-D-glucuronate, the kinetics and substrate specificity of these enzymes can be accurately determined, leading to the development of more efficient enzyme cocktails for biomass hydrolysis. dtu.dknih.gov

Contributions to Fundamental Understanding for Plant Cell Wall Engineering

The ability to genetically modify plants to have cell walls that are more amenable to industrial processing is a long-term goal of biomass research. ucr.eduoup.com A fundamental understanding of the biosynthesis and function of cell wall components, including the 4-O-methyl-D-glucuronic acid substitutions on xylan, is essential for achieving this.

Table 2: Key Enzymes in Glucuronoxylan Modification and Valorization

| Enzyme | Family | Source Organism | Function | Application | Reference |

|---|---|---|---|---|---|

| Glucuronoxylan methyltransferase (GXMT1) | DUF579 | Arabidopsis thaliana | Catalyzes the 4-O-methylation of glucuronic acid residues on the xylan backbone. | Target for genetic engineering to reduce biomass recalcitrance. | nih.gov |

| α-Glucuronidase (AxyAgu115A) | GH115 | Amphibacillus xylanus | Releases 4-O-methyl-D-glucuronic acid from the glucuronoxylan backbone. | Production of value-added chemicals from hemicellulose. | researchgate.net |

| Gluco-oligosaccharide oxidase (GOOX) | AA7 | Sarocladium strictum | Oxidizes 4-O-methyl-D-glucuronic acid to 4-O-methyl-D-glucaric acid. | Production of value-added chemicals from hemicellulose. | researchgate.net |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Methyl 4-O-Methyl-D-glucuronate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves selective methylation of D-glucuronic acid derivatives. For example, benzoylation or acetylation of hydroxyl groups followed by regioselective methylation at the 4-O position is common . Reaction optimization (e.g., temperature, solvent polarity, and catalyst choice) is critical to avoid over-methylation. Purification via column chromatography or HPLC is recommended to isolate the target compound from side products like 2-O- or 3-O-methylated isomers .

Q. How can researchers confirm the structural integrity of Methyl 4-O-Methyl-D-glucuronate post-synthesis?

- Methodological Answer : Use a combination of H/C NMR to verify methyl group positioning and glycosidic bond configuration. For example, the 4-O-methyl signal appears as a singlet at ~3.3–3.5 ppm in H NMR . Mass spectrometry (ESI-MS or MALDI-TOF) and IR spectroscopy can further validate molecular weight and functional groups .

Q. What are the key solubility and stability considerations for this compound in aqueous vs. organic solvents?

- Methodological Answer : Methyl 4-O-Methyl-D-glucuronate is polar due to its carboxylate and hydroxyl groups, making it soluble in water, methanol, and DMSO. Stability tests (e.g., pH-dependent degradation studies at 4°C, 25°C, and 37°C) should be conducted to determine optimal storage conditions. Lyophilization is recommended for long-term storage .

Advanced Research Questions

Q. How can contradictory data on the biological activity of Methyl 4-O-Methyl-D-glucuronate be resolved?

- Methodological Answer : Contradictions often arise from impurities or isomerization during synthesis. Validate compound purity (>95% via HPLC) and confirm stereochemistry (e.g., circular dichroism). Use standardized assays (e.g., enzyme inhibition kinetics with α-glucosidase or β-glucuronidase) to compare activity across studies . Statistical meta-analysis of published datasets may identify confounding variables (e.g., buffer composition, enzyme source) .

Q. What computational strategies are effective for predicting the compound’s interaction with carbohydrate-active enzymes?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) can model binding affinities to enzymes like UDP-glucuronosyltransferases. Pair this with MD simulations (AMBER or GROMACS) to assess conformational stability. Validate predictions with mutational studies (e.g., alanine scanning of active-site residues) .

Q. How can researchers optimize regioselective functionalization of Methyl 4-O-Methyl-D-glucuronate for drug delivery applications?

- Methodological Answer : Employ protecting-group strategies (e.g., trityl or silyl ethers) to shield reactive hydroxyls while modifying the carboxyl group. Click chemistry (e.g., azide-alkyne cycloaddition) enables conjugation to polymers or targeting ligands. Monitor reaction progress via TLC or real-time NMR to prevent over-functionalization .

Experimental Design & Data Analysis

Q. What controls are essential when studying the compound’s metabolic fate in in vitro models?

- Methodological Answer : Include negative controls (e.g., non-methylated D-glucuronate) and isotopically labeled analogs (e.g., C-methyl) to track metabolic pathways. Use LC-MS/MS for quantitative analysis of metabolites. Normalize data to cell viability (MTT assay) and protein content (BCA assay) to account for variability .

Q. How should researchers address batch-to-batch variability in synthetic yields?

- Methodological Answer : Implement quality-by-design (QbD) principles: vary factors like reagent stoichiometry, solvent volume, and agitation speed using a factorial design (e.g., 2 experiments). Analyze data with ANOVA to identify critical parameters. Automated synthesis platforms (e.g., flow reactors) can enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.